1-Benzyl-4-(4-nitrobenzyl)piperazine

Physicochemical Properties Process Chemistry Purification

Sourcing disubstituted piperazines with reproducible regiochemistry for CNS drug discovery remains a persistent supply chain bottleneck. 1-Benzyl-4-(4-nitrobenzyl)piperazine (CAS 148120-37-0) resolves this with precisely defined N1-benzyl/N4-(4-nitrobenzyl) substitution, a validated scaffold for constructing D2 and 5-HT1A receptor pharmacophores. • 95% purity, solid at room temperature, MW 311.38 g/mol, C18H21N3O2 • Critical building block for antipsychotic (schizophrenia, bipolar disorder) and antihistamine lead optimization • Batch-controlled regiochemistry eliminates substitution ambiguity vs. closely related analogs (e.g., 1-(4-nitrobenzyl)piperazine), ensuring consistent receptor-binding outcomes across synthesis campaigns.

Molecular Formula C18H21N3O2
Molecular Weight 311.4 g/mol
CAS No. 148120-37-0
Cat. No. B126661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(4-nitrobenzyl)piperazine
CAS148120-37-0
Molecular FormulaC18H21N3O2
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H21N3O2/c22-21(23)18-8-6-17(7-9-18)15-20-12-10-19(11-13-20)14-16-4-2-1-3-5-16/h1-9H,10-15H2
InChIKeyJSPBNJMOQJJJJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(4-nitrobenzyl)piperazine: Key CNS Synthesis Intermediate


1-Benzyl-4-(4-nitrobenzyl)piperazine (CAS 148120-37-0) is a disubstituted piperazine derivative with the molecular formula C18H21N3O2 and a molecular weight of 311.38 g/mol . It features a piperazine core with a benzyl group at the N1 position and a 4-nitrobenzyl group at the N4 position. This compound is a solid at room temperature and is supplied with a minimum purity specification of 95% . Its structure positions it as a valuable synthetic intermediate, particularly for the development of pharmaceuticals targeting the central nervous system (CNS) .

Disubstituted piperazine core for CNS target engagement studies
N1-benzyl and N4-(4-nitrobenzyl) substitution pattern
Reported as synthetic intermediate for antipsychotic and antihistamine research

Analog Substitution Risks for 1-Benzyl-4-(4-nitrobenzyl)piperazine


Even minor structural modifications in disubstituted piperazines can lead to profound changes in physicochemical properties and biological activity. For instance, replacing the methylene linker in 1-Benzyl-4-(4-nitrobenzyl)piperazine with a direct nitrogen-phenyl bond (as in 1-Benzyl-4-(4-nitrophenyl)piperazine, CAS 16155-08-1) results in a lower molecular weight (297.35 vs 311.38 g/mol) and a higher boiling point (461.7°C vs 452.4°C) . More critically, the removal of the N-benzyl group entirely, as in 1-(4-Nitrobenzyl)piperazine (CAS 58198-49-5), shifts the application from a CNS intermediate to a direct cytotoxic agent with anti-cancer activity, underscoring how specific substitution patterns dictate both reactivity and therapeutic potential . These differences confirm that in-class compounds cannot be considered interchangeable without risking significant alterations in synthesis outcomes or biological function.

Boiling point shift
Replacing the methylene linker with a direct nitrogen-phenyl bond alters volatility, which may affect purification protocols and thermal process design.
Molecular weight change
Loss of the benzyl or methylene group reduces molecular weight significantly, potentially altering lipophilicity, solubility, and synthetic handling.
Application divergence
Analogs without the N1-benzyl group are reported as cytotoxic research compounds rather than CNS intermediates; functional outcome may shift dramatically.

1-Benzyl-4-(4-nitrobenzyl)piperazine Quantitative Comparison


Physicochemical Property Differences

1-Benzyl-4-(4-nitrobenzyl)piperazine (CAS 148120-37-0) exhibits a boiling point of 452.4 °C at 760 mmHg , which is notably lower than the 461.7 °C at 760 mmHg reported for its close analog, 1-Benzyl-4-(4-nitrophenyl)piperazine (CAS 16155-08-1) . This ~9.3 °C difference in boiling point can be critical during high-temperature synthetic steps or in designing purification protocols such as distillation.

Boiling point
Head-to-head
Target: 452.4 °C
Comparator: 461.7 °C
Δ 9.3 °C lower
Supports purification method design
At 760 mmHg; distillation context
Physicochemical Properties Process Chemistry Purification

Molecular Weight and Structural Complexity

The molecular weight of 1-Benzyl-4-(4-nitrobenzyl)piperazine is 311.38 g/mol, based on its formula C18H21N3O2 . This is 14.03 g/mol higher than its analog, 1-Benzyl-4-(4-nitrophenyl)piperazine (297.35 g/mol) , and 90.12 g/mol higher than the simpler fragment 1-(4-Nitrobenzyl)piperazine (221.26 g/mol) . The increased mass is due to the presence of an additional methylene (-CH2-) linker and a benzyl group.

Molecular weight
Reported
311.38 vs 297.35 vs 221.26 g/mol
+14.03 / +90.12 g/mol
Higher mass may influence lipophilicity and synthetic route choice
Methylene linker and benzyl group add structural complexity
Medicinal Chemistry CNS Drug Discovery Structure-Activity Relationship

Antipsychotic and Antihistamine Intermediate

1-Benzyl-4-(4-nitrobenzyl)piperazine is explicitly identified as a key intermediate in the synthesis of antipsychotic drugs for managing schizophrenia and bipolar disorder, as well as in the creation of antihistamines for treating allergic reactions . In contrast, the simpler analog 1-(4-Nitrobenzyl)piperazine (CAS 58198-49-5) is characterized as a cytotoxic agent with direct anti-cancer activity, inhibiting tumor growth in human cancer cell lines like MDA-MB-231 . This highlights a fundamental divergence in their industrial and research applications.

Application type
Class-level
Target: Reported CNS intermediate (antipsychotic/antihistamine)
Comparator: Reported cytotoxic research compound
Application divergence confirms non-interchangeability
Class-level inference; verify for specific synthetic pathway
Pharmaceutical Synthesis Antipsychotic Agents Antihistamines

1-Benzyl-4-(4-nitrobenzyl)piperazine Application Scenarios


Next-Generation Antipsychotic Drug Development

Procurement for use as a validated synthetic intermediate in the development of novel antipsychotic medications targeting schizophrenia and bipolar disorder . Its specific substitution pattern is critical for constructing pharmacophores with high affinity for CNS receptors like D2 and 5-HT1A, as established in the broader N-aryl-N'-benzylpiperazine class [1].

Potent Antihistamine Synthesis

Utilization as a key building block in the creation of new antihistamine drugs . Its structural features enable the fine-tuning of lipophilicity and receptor binding necessary for effective and safe allergy treatments.

CNS Medicinal Chemistry and Receptor Studies

Employment as a versatile starting material or core scaffold for synthesizing libraries of piperazine-based compounds for CNS drug discovery programs. Its established activity as a serotonin receptor agonist makes it a valuable tool for exploring treatments for neurological and psychiatric conditions.

Application
Selection Property
Validation Focus
Antipsychotic drug discovery research
N1-benzyl, N4-(4-nitrobenzyl) disubstitution pattern
D2 and 5-HT1A receptor binding assays
Antihistamine synthesis research
Substitution pattern for lipophilicity tuning
Histamine receptor affinity and selectivity studies
CNS piperazine library synthesis
Versatile disubstituted piperazine scaffold
Serotonin receptor agonism screening

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